Epinastine hydrochloride

Descripción general

Descripción

El Hidrocloruro de Epinastina es un antagonista del receptor H1 de la histamina utilizado principalmente para prevenir la picazón asociada con la conjuntivitis alérgica . Es un compuesto tópicamente activo que inhibe la liberación de histamina de los mastocitos, controlando así las respuestas alérgicas .

Métodos De Preparación

La síntesis del Hidrocloruro de Epinastina implica varios pasos:

Reacción de 6-clorometil-11-dihidro-dibenzo[b,e]azepin con un reactivo amino: Este paso genera un compuesto amino-protector.

Reacciones de reducción y desprotección: Estas reacciones producen 6-aminometil-6,11-dihidro-dibenzo[b,e]azepin.

Ciclización con bromuro de cianógeno: Este paso implica la ciclización de 6-aminometil-6,11-dihidro-dibenzo[b,e]azepin, seguida de neutralización con álcali y reacción con ácido clorhídrico para producir Hidrocloruro de Epinastina.

Este método es ventajoso para la producción industrial debido a la accesibilidad de las materias primas, menos subproductos y alta pureza del producto .

Análisis De Reacciones Químicas

El Hidrocloruro de Epinastina experimenta diversas reacciones químicas:

Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como hidruro de aluminio y litio.

Sustitución: El Hidrocloruro de Epinastina puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Allergic Conjunctivitis

Epinastine hydrochloride is predominantly used in ophthalmic formulations to treat allergic conjunctivitis. Its applications include:

- Topical Eye Drops : Epinastine 0.05% eye drops are indicated for the prevention of ocular itching associated with allergic conjunctivitis. The onset of action occurs within 3 minutes, with effects lasting up to 8 hours. Typical dosing involves one drop in each eye twice daily .

- Clinical Efficacy : Studies have demonstrated that epinastine is significantly more effective than placebo in reducing ocular itching and conjunctival hyperemia induced by allergens. It has also shown noninferiority to other antihistamines like olopatadine .

Formulation Innovations

Recent research has explored innovative delivery systems for epinastine:

- Contact Lenses : A study developed soft contact lenses that release this compound, providing sustained therapeutic effects for allergic conjunctivitis. This method demonstrated significant inhibition of histamine-induced symptoms compared to traditional eye drops .

Data Table: Clinical Study Outcomes

Case Study 1: Efficacy in Seasonal Allergic Conjunctivitis

In a clinical trial involving patients with seasonal allergic conjunctivitis, participants receiving epinastine demonstrated a significant reduction in symptoms compared to those receiving placebo. The study highlighted the rapid onset and prolonged effect of epinastine, supporting its use as a first-line treatment option .

Case Study 2: Innovative Delivery via Contact Lenses

A group of guinea pigs was used to assess the efficacy of epinastine-releasing contact lenses against traditional eye drops. The results indicated that the contact lenses provided superior control over histamine-induced symptoms, suggesting a promising alternative delivery method for patients suffering from allergic conjunctivitis .

Mecanismo De Acción

El Hidrocloruro de Epinastina ejerce sus efectos mediante:

Estabilización de mastocitos: Previene la degranulación de los mastocitos, controlando así la respuesta alérgica.

Bloqueo de los receptores de histamina: Previene que la histamina se una a los receptores H1 y H2, deteniendo la picazón y brindando protección duradera.

Inhibición de mediadores proinflamatorios: Previene la liberación de mediadores químicos proinflamatorios de los vasos sanguíneos, deteniendo la progresión de la respuesta alérgica.

Comparación Con Compuestos Similares

El Hidrocloruro de Epinastina es único debido a su efecto de acción múltiple en las respuestas alérgicas. Compuestos similares incluyen:

- Hidrocloruro de Azelastina

- Fumarato de Ketotifeno

- Hidrocloruro de Olopatadina

Estos compuestos también actúan como antihistamínicos y estabilizadores de los mastocitos, pero difieren en sus afinidades específicas a los receptores y perfiles de efectos secundarios .

El Hidrocloruro de Epinastina destaca por su alta selectividad para los receptores H1 de la histamina y su capacidad para inhibir la liberación de histamina de los mastocitos .

Actividad Biológica

Epinastine hydrochloride is a second-generation antihistamine primarily used to treat allergic conjunctivitis. It exhibits multiple biological activities, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of pro-inflammatory mediators. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and case reports.

Epinastine acts through several mechanisms:

- Histamine H1 Receptor Antagonism : Epinastine selectively binds to H1 receptors, preventing histamine from eliciting allergic responses.

- Mast Cell Stabilization : It inhibits mast cell degranulation, thereby reducing the release of histamine and other mediators involved in allergic reactions.

- Inhibition of Pro-inflammatory Mediators : Epinastine decreases the secretion of leukotrienes and other inflammatory cytokines from activated eosinophils and mast cells, contributing to its anti-allergic effects .

Pharmacokinetics

- Bioavailability : Approximately 40% after topical administration.

- Protein Binding : About 64%.

- Half-Life : Approximately 12 hours.

- Metabolism : Mainly excreted unchanged; less than 10% metabolized .

Ophthalmic Solutions

This compound is available as a 0.05% ophthalmic solution. Several studies have demonstrated its efficacy in treating allergic conjunctivitis:

- Study on Ocular Itching and Hyperemia : A randomized clinical trial showed that epinastine significantly reduced ocular itching and conjunctival hyperemia compared to placebo at various time points post-administration (15 minutes, 4 hours, and 8 hours) (p<0.001) .

| Time Point | Epinastine Group (n=87) | Placebo Group (n=87) | p-value |

|---|---|---|---|

| 15 minutes | Significant reduction | Not significant | <0.001 |

| 4 hours | Significant reduction | Not significant | <0.001 |

| 8 hours | Significant reduction | Not significant | <0.001 |

- Safety Profile : The studies reported no serious adverse events, indicating a favorable safety profile for epinastine in treating allergic conjunctivitis .

Case Studies

- Case of Allergic Conjunctivitis : A 55-year-old woman with worsening dry eye symptoms was treated with epinastine. After administration, she experienced rapid relief from burning and itching symptoms, demonstrating the clinical effectiveness of epinastine in real-world scenarios .

- Atopic Cough Treatment : A study involving a patient with chronic cough due to eosinophilic bronchitis showed that treatment with epinastine (20 mg/day) resulted in significant improvement in cough scores and bronchial hyperresponsiveness after four weeks . This suggests potential applications beyond allergic conjunctivitis.

Comparative Efficacy

In comparative studies against other antihistamines like olopatadine, epinastine has shown noninferiority while providing superior results in certain parameters related to allergic conjunctivitis .

Propiedades

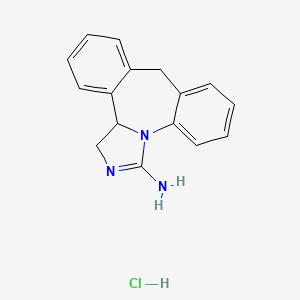

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXSGUIOOQPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80012-43-7 (Parent) | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046502 | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-04-0 | |

| Record name | Epinastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.